molecular formula C10H19NO9 B13906517 D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

Cat. No.: B13906517
M. Wt: 297.26 g/mol
InChI Key: ULBPPCHRAVUQMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of protective groups, selective deprotection, and stereoselective synthesis to ensure the correct configuration of the molecule .

Industrial Production Methods

Industrial production methods for D-Isofagomine (D-Tartrate) are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include rigorous purification steps to achieve the high purity required for research applications .

Chemical Reactions Analysis

Types of Reactions

D-Isofagomine (D-Tartrate) primarily undergoes binding reactions with enzymes, specifically acid-β-glucosidase. It acts as a competitive inhibitor, interacting with the catalytic pocket of the enzyme .

Common Reagents and Conditions

The common reagents used in the synthesis of D-Isofagomine (D-Tartrate) include protective groups, reducing agents, and solvents such as ethanol and water. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major product formed from the reactions involving D-Isofagomine (D-Tartrate) is the stabilized enzyme complex, which increases the activity of acid-β-glucosidase in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Isofagomine (D-Tartrate) is unique in its ability to act as a pharmacological chaperone, specifically binding to and stabilizing acid-β-glucosidase. This property makes it particularly effective in increasing enzyme activity and reducing the accumulation of misfolded proteins, which is not a feature of other similar compounds .

Properties

Molecular Formula

C10H19NO9

Molecular Weight

297.26 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

ULBPPCHRAVUQMC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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